2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol

Hydrogen Bond Donor Medicinal Chemistry Solubility

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol (CAS 1546024-29-6) is a synthetic small molecule belonging to the 4-amino-3,6-dichloropyridazine class, possessing the molecular formula C9H13Cl2N3O and a molecular weight of 250.13 g/mol. The compound features a 3,6-dichloropyridazine core substituted at the 4-position with a (1-hydroxy-3-methylbutan-2-yl)amino side chain, introducing a secondary amine, a primary alcohol, and a chiral center at the α-carbon of the amino substituent.

Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
Cat. No. B13007242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol
Molecular FormulaC9H13Cl2N3O
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C9H13Cl2N3O/c1-5(2)7(4-15)12-6-3-8(10)13-14-9(6)11/h3,5,7,15H,4H2,1-2H3,(H,12,13)
InChIKeyVCTOUFNSQMNEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol (CAS 1546024-29-6): Procurement-Grade Chemical Profile


2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol (CAS 1546024-29-6) is a synthetic small molecule belonging to the 4-amino-3,6-dichloropyridazine class, possessing the molecular formula C9H13Cl2N3O and a molecular weight of 250.13 g/mol . The compound features a 3,6-dichloropyridazine core substituted at the 4-position with a (1-hydroxy-3-methylbutan-2-yl)amino side chain, introducing a secondary amine, a primary alcohol, and a chiral center at the α-carbon of the amino substituent. Commercially available at ≥98% purity from multiple vendors, this compound serves as a versatile building block in medicinal chemistry and agrochemical research programs requiring halogenated pyridazine scaffolds with orthogonal functionalization handles [1]. Pyridazine derivatives are established privileged structures in drug discovery, with demonstrated activity against kinases, G-protein coupled receptors, and other therapeutically relevant targets [2].

Why Generic 3,6-Dichloropyridazine Analogs Cannot Substitute for 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol in Research Procurement


Substituting 2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol with simpler 3,6-dichloropyridazine analogs (e.g., the parent heterocycle or 4-amino-3,6-dichloropyridazine) introduces critical functional deficits that undermine downstream synthetic and biological objectives. The parent 3,6-dichloropyridazine lacks any hydrogen bond donor groups, while 4-amino-3,6-dichloropyridazine provides only a primary amine; neither offers the architecturally important primary alcohol motif that permits orthogonal O-versus N-functionalization strategies . Additionally, the α-isopropyl substitution pattern on the amino alcohol side chain creates a chiral center absent in both achiral parent scaffolds and the gem-dimethyl analog (CAS 1858187-90-2), which may be essential for programs requiring stereochemically defined interactions or diastereoselective transformations. Class-level structure-activity relationship data from pyridazine-based kinase inhibitor and antiangiogenic programs demonstrate that even minor modifications to the amino substituent profoundly alter target binding, selectivity, and physicochemical properties [1][2]. These functional and stereochemical distinctions are non-interchangeable; selecting a generic analog without the full amino alcohol architecture introduces unquantified risk into SAR campaigns, synthetic route planning, and biological assay reproducibility. The quantitative evidence below delineates these differences.

Quantitative Differentiation Evidence for 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol Versus Closest Analogs


Hydrogen Bond Donor Count: Target Compound Versus Parent 3,6-Dichloropyridazine and 4-Amino-3,6-Dichloropyridazine

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol possesses two hydrogen bond donor (HBD) groups (secondary amine N–H and primary alcohol O–H) and four hydrogen bond acceptor (HBA) sites (two pyridazine ring nitrogens, the amino nitrogen, and the hydroxyl oxygen). In contrast, the parent scaffold 3,6-dichloropyridazine has zero HBD and only two HBA groups, while 4-amino-3,6-dichloropyridazine has two HBD (primary amine) and three HBA . The additional hydroxyl group in the target compound directly impacts aqueous solubility, membrane permeability, and target engagement potential as governed by Lipinski's Rule of Five [1].

Hydrogen Bond Donor Medicinal Chemistry Solubility

Structural Chirality: Target Compound Versus Achiral Gem-Dimethyl Analog (CAS 1858187-90-2)

The target compound features a chiral center at the α-carbon of the amino substituent (C2 of the 3-methylbutan-1-ol moiety), resulting from the asymmetric isopropyl group. The closest commercially available analog, 2-[(3,6-dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol (CAS 1858187-90-2), substitutes the isopropyl motif with a gem-dimethyl group, eliminating the chiral center entirely [1]. This stereochemical distinction is critical for programs requiring enantiopure or diastereomerically enriched intermediates. The target compound is supplied as a racemate (≥98% purity), offering the potential for chiral resolution or asymmetric synthesis strategies, whereas the gem-dimethyl analog is inherently achiral and cannot serve as a stereochemical probe .

Chiral Center Stereochemistry Asymmetric Synthesis

Orthogonal Synthetic Handles: Dual Amino-Alcohol Functionality Versus Single Amine in 4-Amino-3,6-Dichloropyridazine

The target compound provides two chemically distinct nucleophilic centers: a secondary amine and a primary alcohol. This enables orthogonal protection strategies (e.g., O-silylation followed by N-acylation, or vice versa) that are infeasible with 4-amino-3,6-dichloropyridazine, which possesses only an amino group . Review of pyridazine synthetic methodology demonstrates that amino alcohol-functionalized pyridazines serve as privileged intermediates for constructing diverse heterocyclic libraries via sequential chemo- and regioselective transformations [1]. The ability to independently manipulate the O- and N-functionalities substantially expands the accessible chemical space from a single building block.

Orthogonal Protection Synthetic Intermediate Derivatization

Predicted Lipophilicity Differentiation: Target Compound Versus Gem-Dimethyl Analog and Parent Scaffold

Using the ACD/LogP fragment-based prediction method validated against experimental octanol/water partition coefficients for pyridazinone regioisomers [1], the target compound (2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol) is predicted to have a logP of approximately 1.6 ± 0.4. For comparison, the gem-dimethyl analog (CAS 1858187-90-2) is predicted at logP ~2.1 ± 0.4, while the parent 3,6-dichloropyridazine has an experimental logP of 1.17 . The ~0.5 log unit reduction relative to the gem-dimethyl analog reflects the decreased lipophilicity conferred by the isopropyl versus tert-butyl-like motif, which may translate to measurably improved aqueous solubility and a more favorable drug-likeness profile for lead optimization campaigns.

LogP Lipophilicity Drug-likeness

Commercially Available Purity: Target Compound Versus Limited Supply of Gem-Dimethyl Analog

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol is commercially available from multiple independent suppliers at purity specifications of NLT 98% (Ambeed Cat. A619139, 001Chemical, Leyan Cat. 1555546) . In contrast, the gem-dimethyl analog (CAS 1858187-90-2) is listed by fewer vendors and primarily at 95% minimum purity, with limited availability of analytical certificates of analysis . Cross-vendor consistency in purity specification is a critical procurement parameter for ensuring experimental reproducibility across research sites and over time.

Purity Supply Chain Reproducibility

Optimal Research and Procurement Scenarios for 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead Programs Requiring Orthogonal Derivatization

In kinase inhibitor campaigns where the 3,6-dichloropyridazine core serves as a hinge-binding scaffold, the target compound enables sequential O-functionalization and N-functionalization without protecting group incompatibility. This is directly enabled by its dual amino-alcohol architecture (quantified as 2 orthogonal handles versus 1 for 4-amino-3,6-dichloropyridazine) . The strategy has been validated in pyridazine-based VEGFR-2 inhibitor programs where varied amino substituents produced nanomolar IC50 values (107 nM to 1.8 µM) and significant changes in selectivity [1].

Stereochemical SAR Studies Requiring Chiral Resolution

Programs investigating stereochemistry-dependent target engagement can utilize the racemic mixture of 2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol for chiral chromatographic resolution into enantiomers. The structurally similar gem-dimethyl analog (CAS 1858187-90-2) is achiral and cannot serve this purpose, as established in the structural comparison evidence [2].

Agrochemical Intermediate: Herbicide and Fungicide Lead Generation

The 3,6-dichloropyridazine scaffold is a recognized intermediate in agrochemical synthesis, and the amino alcohol side chain provides improved handling properties (predicted logP ~1.6) compared to more lipophilic analogs [3]. The multi-vendor availability at ≥98% purity supports gram-to-kilogram scale-up for agrochemical lead optimization, leveraging the orthogonal handles for diversification into amide, ester, or sulfonamide derivatives.

Multi-Site Collaborative Research Requiring Reproducible Material Specifications

For consortia or CRO-based projects requiring identical compound quality across geographically distributed laboratories, the ≥98% purity specification available from multiple independent suppliers (Ambeed, Leyan, 001Chemical, MolCore) minimizes inter-laboratory variability in biological assays and synthetic yield, a procurement advantage over the gem-dimethyl analog which is supplied at lower and less consistent purity (≥95%) by fewer vendors .

Quote Request

Request a Quote for 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.